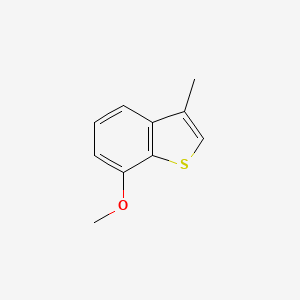

7-Methoxy-3-methylbenzothiophene

Description

7-Methoxy-3-methylbenzothiophene is a polycyclic aromatic hydrocarbon (PAH) featuring a fused benzene-thiophene ring system with a methoxy (-OCH₃) group at the 7-position and a methyl (-CH₃) group at the 3-position. Its molecular framework combines aromatic stability from the benzene ring with the electron-rich thiophene moiety, which influences its reactivity and applications in organic synthesis, materials science, and pharmaceutical research . The methoxy group enhances solubility in polar solvents and modulates electronic properties, while the methyl substituent contributes to steric effects and hydrophobic interactions.

Properties

Molecular Formula |

C10H10OS |

|---|---|

Molecular Weight |

178.25 g/mol |

IUPAC Name |

7-methoxy-3-methyl-1-benzothiophene |

InChI |

InChI=1S/C10H10OS/c1-7-6-12-10-8(7)4-3-5-9(10)11-2/h3-6H,1-2H3 |

InChI Key |

WWBSFLMTJJKFSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC2=C1C=CC=C2OC |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that 7-Methoxy-3-methylbenzothiophene exhibits potent anticancer activity. It acts as an inhibitor of microtubule polymerization, targeting the colchicine site on tubulin. Studies have shown that derivatives of this compound can significantly inhibit cancer cell proliferation across various cell lines.

- Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of several derivatives, including 7-Methoxy-3-methylbenzothiophene. The results demonstrated IC50 values ranging from 2.6 to 18 nM against different cancer types, highlighting its potential as a therapeutic agent.

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| 3c | 2.6 | MNNG/HOS |

| 3e | 5.0 | A549 |

| 3a | 18 | HeLa |

Mechanism of Action

The mechanism involves binding to specific enzymes or receptors, modulating their activity to induce apoptosis in cancer cells. This makes it a promising candidate for further drug development.

Organic Synthesis

Building Block in Synthesis

7-Methoxy-3-methylbenzothiophene serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new reaction pathways and develop novel compounds.

- Synthetic Applications

It has been utilized in the synthesis of various derivatives that possess enhanced biological activities and improved pharmacological profiles. For example, modifications at the C-5 and C-7 positions have been shown to significantly affect biological activity.

Antimicrobial Effects

The compound has also been studied for its antimicrobial properties, showing effectiveness against various pathogens. Research has indicated that derivatives exhibit significant antimicrobial activity with low minimum inhibitory concentration (MIC) values.

- Case Study: Antimicrobial Activity

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| Derivative A | 0.22 | Staphylococcus aureus |

| Derivative B | 0.25 | Staphylococcus epidermidis |

Comparison with Similar Compounds

Structural and Functional Group Variations

7-Methyl-benzothiophene (CAS 14315-15-2)

- Structure : Differs by lacking the methoxy group at position 5.

- Properties : Reduced polarity compared to 7-Methoxy-3-methylbenzothiophene due to the absence of the electron-donating methoxy group. This results in lower solubility in polar solvents and altered reactivity in electrophilic substitution reactions.

- Applications : Primarily used in organic electronics and as a ligand in catalysis .

Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9)

- Structure: Contains a carboxylate ester at position 2 and an amino group at position 3.

- Properties: The electron-withdrawing carboxylate group decreases aromatic reactivity, while the amino group facilitates hydrogen bonding. This compound is more hydrophilic than 7-Methoxy-3-methylbenzothiophene.

- Applications : Used as a building block in pharmaceutical synthesis (e.g., kinase inhibitors) .

7-Methoxy-4-methylcoumarin

- Structure : Replaces the thiophene ring with a pyrone ring (benzopyrone system).

- Properties : The oxygen atom in the pyrone ring increases polarity and fluorescence properties. The methoxy group at position 7 enhances UV absorption, making it suitable for optical applications.

- Applications : Widely employed in fluorescent probes and dye-sensitized solar cells .

Methyl 7-Methoxy-2,2-Diphenyl-1,3-Benzodioxole-5-carboxylate (CAS 102706-14-9)

- Structure : Features a benzodioxole core (two oxygen atoms) instead of a thiophene.

- Properties : The electron-rich dioxole ring increases oxidative stability but reduces aromatic π-conjugation compared to benzothiophenes.

- Applications : Utilized in polymer chemistry and as a precursor for antioxidants .

Comparative Data Table

Electronic and Reactivity Trends

- Electron-Donating Groups : The methoxy group in 7-Methoxy-3-methylbenzothiophene increases electron density at the thiophene ring, enhancing reactivity toward electrophilic aromatic substitution (e.g., nitration, sulfonation) compared to 7-Methyl-benzothiophene .

- Ring Heteroatoms : Thiophene-containing compounds exhibit higher thermal stability and conductivity compared to oxygenated analogs like benzodioxoles or coumarins, making them preferable in semiconductor materials .

- Steric Effects : The 3-methyl group in 7-Methoxy-3-methylbenzothiophene hinders substitution at adjacent positions, directing reactions to the less hindered 4- and 6-positions .

Pharmacological Relevance

For example, 7-Methoxy-4-methylcoumarin derivatives are studied for antitumor activity, whereas amino-substituted benzothiophenes (e.g., CAS 20532-28-9) are explored for kinase inhibition .

Preparation Methods

Halogenation Followed by Nucleophilic Substitution

A prominent approach involves halogenating a pre-existing benzothiophene scaffold, followed by substitution with methoxy and methyl groups. For instance, 3-methyl-7-chlorobenzo[b]thiophene serves as a key intermediate in this route. The chlorination of the benzene ring at position 7 is typically achieved using chlorinating agents under controlled conditions. Subsequent nucleophilic substitution of the chlorine atom with methoxy groups requires metal-mediated reactions, such as copper-catalyzed Ullmann couplings or palladium-assisted cross-couplings.

Example Protocol :

-

Substrate : 3-methyl-7-chlorobenzo[b]thiophene

-

Reagents : Sodium methoxide (NaOMe), copper(I) iodide

-

Conditions : Reflux in dimethylformamide (DMF) at 120°C for 12–24 hours.

-

Yield : ~60–70% (theoretical, dependent on catalyst loading).

This method’s efficiency hinges on the leaving group’s reactivity and the solvent’s ability to stabilize intermediates. Comparative studies using n-heptane instead of carbon tetrachloride (CCl₄) demonstrate improved yields (58% vs. 54%) and purity (98.2% vs. 94.0%) due to reduced side reactions.

Cyclization of Acyclic Precursors

Gewald Reaction for Thiophene Ring Formation

The Gewald reaction, a two-step process involving ketones, sulfur, and cyanoacetates, constructs thiophene rings. Adapting this method, 7-methoxy-3-methylbenzothiophene can be synthesized by cyclizing a suitably substituted diketone with elemental sulfur.

Example Protocol :

-

Precursor : 4-methoxy-2-methylacetophenone

-

Reagents : Sulfur, cyanoacetamide, morpholine

-

Yield : ~50–65% (reported for analogous structures).

This route’s advantage lies in simultaneous ring formation and functionalization, though regioselectivity challenges may arise.

Solvent and Catalyst Optimization

Q & A

Q. What are the standard synthetic routes for 7-Methoxy-3-methylbenzothiophene, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A common approach involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig protocol, to introduce methoxy and methyl groups onto the benzothiophene core. For example, substituting brominated intermediates (e.g., 7-bromo-2,3-dimethylbenzo[b]thiophene) with methoxy groups via Pd(OAc)₂ and rac-BINAP catalysts under reflux in toluene can achieve yields >75% . Optimization includes:

- Temperature control : Maintaining 110–120°C to balance reaction rate and side-product formation.

- Catalyst loading : 2–5 mol% Pd(OAc)₂ minimizes costs while ensuring reactivity.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product .

Q. Which spectroscopic techniques are most reliable for characterizing 7-Methoxy-3-methylbenzothiophene?

Methodological Answer: A multi-technique approach is critical:

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and methyl groups (δ ~2.4 ppm) on the benzothiophene backbone. Aromatic protons typically appear between δ 6.8–7.5 ppm .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 192.0784 for C₁₀H₁₀OS).

- X-ray crystallography : Resolves regiochemical ambiguities; for example, methoxy positioning at C7 vs. C6 .

Q. How can purification challenges (e.g., byproduct contamination) be addressed during synthesis?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to exploit solubility differences between the target compound and methylated byproducts.

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water mobile phase) separate isomers with >95% purity. Adjust pH to 3.0 (acetic acid) to sharpen peaks .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for 7-Methoxy-3-methylbenzothiophene derivatives?

Methodological Answer: Discrepancies often arise from assay variability or structural impurities. Mitigation includes:

- Batch consistency checks : Validate compound purity via LC-MS before biological testing.

- Dose-response standardization : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values across multiple cell lines.

- Structural analogs : Compare activity trends with 7-methoxy-5-methylbenzothiophene to isolate substituent effects .

Q. How can computational modeling guide the design of 7-Methoxy-3-methylbenzothiophene-based inhibitors?

Methodological Answer:

- Docking studies : Use AutoDock Vina to predict binding poses against targets (e.g., kinase enzymes). Focus on methoxy interactions with hydrophobic pockets.

- MD simulations : GROMACS trajectories (100 ns) assess stability of ligand-protein complexes. RMSD <2 Å indicates robust binding .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ data to prioritize synthetic targets .

Q. What experimental approaches elucidate the metabolic stability of 7-Methoxy-3-methylbenzothiophene in pharmacokinetic studies?

Methodological Answer:

- Microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min. Calculate t₁/₂ using first-order kinetics.

- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities.

- Prodrug derivatization : Introduce acetyl groups at the methyl position to enhance plasma stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.